

Technical Analysis of Compound 10 from Patent WO2020146613A1: A Guide for Researchers

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Compound of Interest

Compound Name: KRAS G12C inhibitor 42

Cat. No.: B12401764

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Despite a comprehensive search, the patent document WO2020146613A1 could not be located. Therefore, the chemical structure of compound 10 and any associated data, experimental protocols, or signaling pathways described within that patent could not be retrieved and analyzed.

This guide was intended to provide an in-depth technical overview of "compound 10" as disclosed in patent application WO2020146613A1 for an audience of researchers, scientists, and drug development professionals. The core of this document was planned to be the detailed presentation of the compound's chemical structure, a summary of all quantitative data in structured tables, and a thorough description of key experimental methodologies. Furthermore, diagrams illustrating relevant signaling pathways and experimental workflows were to be included to provide a clear visual representation of the scientific concepts.

However, the foundational information, namely the patent document itself, remains elusive through publicly accessible patent databases and search engines. This prevents the extraction and presentation of the specific data required to fulfill the user's request.

It is possible that the patent number provided is incorrect or that the document is not yet publicly available or indexed in the searched databases. Researchers interested in this specific compound are advised to verify the patent number and explore alternative, specialized patent search platforms or contact the relevant patent offices for further information.

Once the patent document is obtained, the following structure was planned for the comprehensive technical guide:

Chemical Structure of Compound 10

This section would have presented a 2D and, if available, a 3D representation of the chemical structure of compound 10. Key structural features and functional groups would have been highlighted, providing a foundational understanding of the molecule's potential chemical properties and biological interactions.

Quantitative Data Summary

All available quantitative data from the patent would have been extracted and organized into clear and concise tables. This would have likely included, but not been limited to:

- Table 1: In Vitro Biological Activity: Data such as IC₅₀, EC₅₀, K_i, or other measures of potency and efficacy against specific biological targets.
- Table 2: In Vivo Efficacy Data: Results from animal models, including dosage, administration route, and observed effects.
- Table 3: Pharmacokinetic Properties: Parameters such as absorption, distribution, metabolism, and excretion (ADME) of compound 10.
- Table 4: Physicochemical Properties: Data including solubility, logP, and other relevant chemical characteristics.

Experimental Protocols

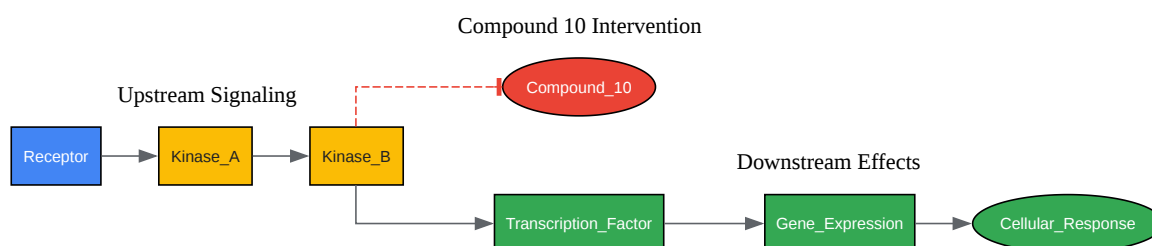
This section would have provided detailed methodologies for the key experiments cited in the patent. This would have enabled other researchers to understand and potentially replicate the findings. The protocols would have been presented in a step-by-step format, including details on:

- Synthesis of Compound 10: A detailed description of the chemical synthesis route, including reagents, reaction conditions, and purification methods.
- Biological Assays: In-depth protocols for the in vitro and in vivo assays used to evaluate the compound's activity. This would have included cell lines or animal models used, assay conditions, and data analysis methods.

Signaling Pathways and Workflows

To visually represent the mechanisms of action and experimental designs, diagrams would have been generated using the Graphviz (DOT language). These diagrams would have adhered to the specified formatting requirements, including color palette and contrast rules, to ensure clarity and readability.

Example Diagram (Hypothetical):



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